molecular formula C24H26N4O3S B2961119 N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112399-74-2

N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2961119
CAS No.: 1112399-74-2
M. Wt: 450.56
InChI Key: INVHDLITBDATRE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS 1112399-69-5) is a high-purity chemical compound offered for research and development purposes. This complex molecule, with the molecular formula C24H26N4O3S and a molecular weight of 450.56 g/mol, features a distinctive polyheterocyclic structure based on a pyrimido[5,4-b]indole core, which is of significant interest in medicinal chemistry and drug discovery . The compound's structure includes key pharmacophoric elements such as the acetamide linkage and a sulfanyl bridge, which are common features in molecules designed for biological screening. It is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for experimental applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers exploring novel heterocyclic compounds for potential bioactivity will find this a valuable screening compound for their chemical libraries.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(17-12-16(31-5)8-10-19(17)27(22)4)26-24(28)32-13-20(29)25-18-9-7-14(2)11-15(18)3/h7-12H,6,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVHDLITBDATRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions used in these reactions include:

    Reagents: Ethyl acetoacetate, methyl iodide, thiourea, and various amines.

    Conditions: Reflux, catalytic amounts of acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the acetamide moiety would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with a pyrimidoindole core can interact with various enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Structurally related compounds share the pyrimido[5,4-b]indole scaffold but differ in substituents, impacting solubility, target affinity, and metabolic stability. Key analogues include:

Compound Name Substituents Key Structural Differences Reference
Target Compound 3-ethyl, 8-methoxy, 5-methyl, 2-(2,4-dimethylphenyl)sulfanyl acetamide Reference compound
N-(3-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide 4-chlorophenyl at position 3, 3-methoxyphenyl acetamide Increased polarity due to Cl substituent; altered aryl interactions
N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)sulfanyl)acetamide Phenyl at position 3, isopentyl acetamide Reduced steric bulk; enhanced lipophilicity
N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole-thiol linker, indol-3-ylmethyl group Distinct heterocyclic linker; potential for π-π stacking
N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-pyrimidoindol-5-yl)acetamide 4-methoxybenzyl at position 3, no sulfanyl group Modified hydrogen-bonding capacity; altered pharmacokinetics

Molecular Similarity Metrics

Computational analyses using Tanimoto and Dice coefficients reveal structural similarities:

  • Tanimoto Index (MACCS fingerprints) : The target compound shows >75% similarity to N-(3-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide, driven by shared pyrimidoindole and acetamide motifs .
  • Cosine Score (MS/MS fragmentation) : Molecular networking clusters the target compound with N-substituted pyrimidoindoles (cosine score >0.85), indicating conserved fragmentation patterns in the sulfanyl acetamide region .

Bioactivity and Target Profiles

Bioactivity clustering (NCI-60 and PubChem data) suggests that pyrimidoindole derivatives with sulfanyl acetamide groups exhibit:

  • TLR4 Modulation : Analogues like N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)sulfanyl)acetamide (Compound 27) demonstrate selective TLR4 antagonism (IC50: 1.2–3.8 µM), likely due to hydrophobic interactions with the TLR4/MD-2 complex .

Pharmacokinetic and Physicochemical Properties

Property Target Compound N-(3-methoxyphenyl) Analogue N-isopentyl Analogue
Molecular Weight 507.6 g/mol 529.1 g/mol 465.5 g/mol
LogP 3.8 4.1 4.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 7 5
Water Solubility (mg/mL) 0.015 0.009 0.002

The 2,4-dimethylphenyl group in the target compound improves membrane permeability compared to polar 3-methoxyphenyl or bulky isopentyl derivatives .

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S with a molecular weight of approximately 450.6 g/mol. The structure includes a pyrimidine core linked to a sulfanyl acetamide group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC24H26N4O3S
Molecular Weight450.6 g/mol
LogP4.5086
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimido[5,4-b]indole Core : Cyclization reactions using appropriate precursors.
  • Introduction of the Sulfanyl Group : Reaction with a thiol reagent.
  • Attachment of the Acetamide Group : Acylation using acetic anhydride.
  • Final Modifications : Incorporation of any additional substituents as required.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic activity .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Bcl-2 Protein : Studies suggest that compounds interacting with Bcl-2 proteins can induce apoptosis in cancer cells .
  • Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a major role in the binding affinity of these compounds to target proteins .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to N-(2,4-dimethylphenyl)-2-{...} exhibit potent anticancer activity against multiple cell lines (e.g., A431 and Jurkat cells), outperforming standard chemotherapeutics like doxorubicin .
  • Antibacterial Properties : Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to specific functional groups within their structure .

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